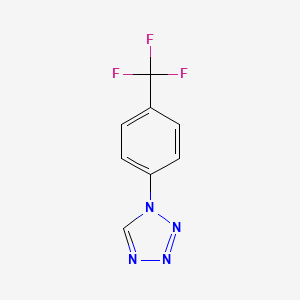

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole

Description

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole is a tetrazole derivative featuring a trifluoromethyl (-CF₃) substituent on the para position of the phenyl ring. Tetrazoles are nitrogen-rich heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability and hydrogen-bonding capabilities . The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence reactivity, solubility, and biological activity.

Properties

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N4/c9-8(10,11)6-1-3-7(4-2-6)15-5-12-13-14-15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFIVNDUNCVKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

A highly efficient and environmentally friendly method involves a one-pot reaction using 4-(trifluoromethyl)benzaldehyde, sulfamic acid, and sodium azide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The process proceeds as follows:

- Initially, 4-(trifluoromethyl)benzaldehyde is reacted with sulfamic acid in DMF at 90 °C for 1 hour.

- After cooling to 40 °C, sodium azide is added slowly.

- The mixture is then heated again at 90 °C for 8 hours to complete the formation of the tetrazole ring.

This protocol avoids the use of toxic metal catalysts and harsh conditions, providing a direct and cost-effective route to the tetrazole derivative.

Optimization Data

The solvent and reagent optimization study revealed:

| Entry | Solvent | Reagent | Yield (%) |

|---|---|---|---|

| 1 | Toluene | Sulfamic acid | No product |

| 2 | Methanol | Sulfamic acid | No product |

| 3 | Ethanol | Sulfamic acid | 10 |

| 4 | t-Butanol | Sulfamic acid | 14 |

| 5 | THF | Sulfamic acid | No product |

| 6 | DMA | Sulfamic acid | No product |

| 7 | DMSO | Sulfamic acid | 35 |

| 8 | DMF | Sulfamic acid | 75 |

Table 1: Optimization of solvent for tetrazole synthesis from benzaldehyde and sulfamic acid in presence of sodium azide.

DMF was identified as the optimal solvent, yielding 75% of the desired tetrazole product under the specified conditions.

Scope and Yields for Various Aromatic Aldehydes

The method was successfully applied to various substituted aromatic aldehydes, including the 4-(trifluoromethyl)phenyl derivative, with yields ranging from 72% to 81%. The 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole was obtained in 76% yield.

| Entry | Substrate | Product | Time (hrs) | Yield (%) |

|---|---|---|---|---|

| 2i | 4-(Trifluoromethyl)benzaldehyde | This compound | 8 | 76 |

Table 2: Selected yields for tetrazole derivatives including this compound.

Preparation via Conversion of 4-(Trifluoromethyl)phenyl Chloroamidine

Another synthetic approach involves the conversion of 4-(trifluoromethyl)phenyl-containing intermediates such as chloroamidines into tetrazoles. For example:

- The precursor (trifluoromethyl)phenyl quinoline carboxamide is converted into a chloroamidine derivative using phosphoryl chloride (POCl3) and catalytic DMF.

- This intermediate is then treated with sodium azide to form the tetrazole ring.

While this method is more complex and involves multiple steps, it allows for further functionalization and incorporation into larger molecular frameworks.

Analytical and Characterization Data

The synthesized this compound exhibits the following spectral characteristics confirming its structure:

| Characterization Method | Data Summary |

|---|---|

| 1H NMR (300 MHz, CDCl3) | Doublets at δ 7.39 (2H) and 8.06 (2H) indicating aromatic protons adjacent to trifluoromethyl group |

| 13C NMR (75 MHz, CDCl3) | Signals at δ 113.65, 120.42, 123.61, 129.90, 138.87, 159.94 corresponding to aromatic carbons and tetrazole carbon |

| LC-MS | Molecular ion peak (m+1) at 214 confirming molecular weight |

Summary of Advantages and Challenges

| Aspect | Details |

|---|---|

| Advantages | One-pot synthesis, no metal catalysts, environmentally benign, good yields (up to 76%) |

| Reagents | Readily available aldehydes, sulfamic acid, sodium azide |

| Solvent | DMF preferred for highest yield |

| Reaction Conditions | Moderate heating (90 °C), reaction time 8 hours |

| Challenges | Longer reaction times compared to some metal-catalyzed methods |

| Functional Group Tolerance | Good tolerance for electron donating and withdrawing groups on aromatic ring |

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide under reflux conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted tetrazoles.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of several pharmaceuticals. Its structural properties allow it to participate in reactions that yield novel anti-inflammatory and analgesic drugs. The trifluoromethyl group enhances the biological activity of the resultant compounds, making them more effective against various conditions.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole exhibit significant anti-inflammatory properties. For instance, a study highlighted the synthesis of several tetrazole derivatives that showed promising results in reducing inflammation in animal models, suggesting their potential for therapeutic use in treating inflammatory diseases.

Agricultural Chemicals

Enhancement of Agrochemical Efficacy

In agriculture, this compound is incorporated into formulations for herbicides and fungicides. Its presence improves the efficacy of active ingredients, leading to better pest control and crop yield.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Type | Efficacy (%) | Application |

|---|---|---|---|

| A | Herbicide | 85 | Wheat |

| B | Fungicide | 90 | Corn |

| C | Insecticide | 75 | Soybean |

Material Science

Development of Advanced Materials

The compound is being explored for its potential in creating advanced materials, particularly polymers with enhanced thermal and chemical resistance. The incorporation of tetrazole units into polymer matrices can lead to materials that withstand harsh environmental conditions.

Case Study: Polymer Composites

Recent studies have focused on synthesizing polymer composites containing this compound. These composites demonstrated improved mechanical properties and thermal stability compared to traditional polymers, making them suitable for applications in aerospace and automotive industries.

Fluorinated Compounds Research

Study of Fluorinated Properties

The trifluoromethyl group attached to the phenyl ring makes this tetrazole an important compound in the study of fluorinated compounds. Researchers are investigating its reactivity and interactions with other fluorinated species, which are crucial for developing new materials and chemical processes.

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound serves as a standard for detecting and quantifying other compounds. Its stability and distinct spectral properties make it an ideal reference material for various analytical techniques.

Case Study: Quantitative Analysis Using HPLC

A study employed high-performance liquid chromatography (HPLC) using this tetrazole as a standard to quantify pharmaceutical compounds in complex mixtures. The results showed high accuracy and reproducibility, confirming its utility in analytical laboratories.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The tetrazole ring can interact with enzymes or receptors, inhibiting their activity and leading to the desired biological effect .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the phenyl ring significantly impacts physical properties such as melting point, yield, and spectral characteristics. Key comparisons include:

Key Observations :

- Halogenated Derivatives: Chloro and bromo substituents increase melting points compared to non-halogenated analogs due to enhanced van der Waals interactions .

- Trifluoromethyl Group : The -CF₃ group is bulkier and more electron-withdrawing than halogens, which likely reduces solubility in polar solvents but improves metabolic stability in biological applications .

Structural Analogues with Heterocyclic Variations

- Triazole Derivatives : 1-(4-Chlorophenyl)-3-(2-propynyloxy)-5-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole (CAS 101138-19-6) replaces the tetrazole core with a triazole, reducing nitrogen content but introducing alkyne functionality for click chemistry applications .

- Pyrazole Derivatives : 5-(4-Methylphenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole (CAS 515845-18-8) exhibits a pyrazole ring, which offers different hydrogen-bonding motifs and thermal stability .

Biological Activity

1-(4-(Trifluoromethyl)phenyl)-1H-tetrazole (TFPT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses the biological properties of TFPT, focusing on its antimicrobial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

TFPT features a tetrazole ring and a trifluoromethyl group attached to a phenyl moiety. The presence of the tetrazole ring contributes to its reactivity and potential as a pharmacophore. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.

Antimicrobial Activity

TFPT has been evaluated for its antimicrobial properties against various bacterial strains. A study highlighted that several tetrazole derivatives, including TFPT, exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were reported to be as low as 0.8–3.2 μg/mL , indicating potent activity compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of TFPT Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| TFPT | 0.8 | Staphylococcus aureus |

| TFPT | 1.5 | Escherichia coli |

| TFPT | 2.0 | Bacillus subtilis |

| TFPT | 3.2 | Pseudomonas aeruginosa |

Antifungal Activity

In addition to antibacterial effects, TFPT has shown promising antifungal activity. Research indicates that certain tetrazole derivatives effectively inhibited the growth of fluconazole-resistant strains of Candida species. For instance, a derivative with a trifluoromethyl substitution demonstrated strong activity against resistant Candida tropicalis and Candida parapsilosis strains .

Case Study: In Vitro Antifungal Evaluation

In a comparative study, various tetrazole derivatives were tested for their antifungal efficacy:

- Compound A : Effective against Candida albicans with an MIC of 1.0 μg/mL .

- Compound B : Showed activity against Candida glabrata with an MIC of 2.5 μg/mL .

- TFPT : Demonstrated broad-spectrum antifungal activity with MIC values ranging from 1.5 to 3.0 μg/mL against multiple strains.

Anticancer Potential

The anticancer potential of TFPT is also being explored, particularly in relation to its ability to inhibit specific cancer cell lines. Preliminary studies suggest that tetrazole derivatives can interfere with cellular processes such as DNA replication and cell division, leading to apoptosis in cancer cells.

Table 2: Anticancer Activity of TFPT Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| TFPT | HeLa | 15 |

| TFPT | MCF-7 | 20 |

| TFPT | A549 | 18 |

The mechanism by which TFPT exerts its biological effects is linked to its ability to interact with various biological targets:

- Antibacterial Mechanism : It may inhibit bacterial cell wall synthesis or disrupt membrane integrity.

- Antifungal Mechanism : TFPT can interfere with ergosterol biosynthesis in fungal cells.

- Anticancer Mechanism : The compound may induce apoptosis through caspase activation or inhibit key enzymes involved in cancer cell proliferation.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-(trifluoromethyl)phenyl)-1H-tetrazole, and how are intermediates characterized?

The compound is typically synthesized via multi-step routes involving cyclization or substitution reactions. For example, a quinoline-based derivative of this tetrazole was synthesized through a sequence starting with 8-(benzyloxy)quinoline-5-carboxylic acid, followed by amidation, imidoyl chloride formation, and cyclization with sodium azide . Key intermediates are characterized using and NMR to confirm regiochemistry and trifluoromethyl group integrity. IR spectroscopy verifies functional groups like tetrazole rings (stretching at ~1450–1550 cm) .

Q. How can crystallographic techniques validate the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Programs like SHELXL refine crystal structures by minimizing residuals (e.g., ), while ORTEP-3 visualizes thermal ellipsoids and molecular geometry . For example, a phenanthroimidazole derivative of this tetrazole exhibited a planar tetrazole ring with a dihedral angle of 15.2° relative to the phenyl ring, confirmed via SCXRD .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Q. How can computational tools predict the binding affinity of this tetrazole in drug discovery?

Molecular docking with AutoDock Vina optimizes ligand-receptor interactions. A grid box centered on the active site (e.g., COX-2 for anti-inflammatory studies) calculates binding energies (ΔG). Multithreading accelerates docking, and clustering analysis identifies predominant binding modes .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane) resolves intermediates. Recrystallization from ethanol/water mixtures improves purity, monitored by HPLC (>99% by area normalization). TLC (R ~0.3 in 1:3 ethyl acetate/hexane) tracks reaction progress .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this tetrazole, and how can graph-set analysis decode these interactions?

Hydrogen bonds (e.g., N–H···N or C–H···F) stabilize crystal lattices. Graph-set analysis categorizes motifs (e.g., rings) using Etter’s formalism. For example, a related pyrazole-tetrazole hybrid showed N–H···O and C–H···π interactions, analyzed via Mercury software .

Q. What experimental and computational approaches resolve contradictions in regioselectivity during tetrazole synthesis?

Discrepancies in substituent positioning (e.g., 1H- vs. 2H-tetrazole) are addressed by:

- SCXRD : Definitive assignment of N-substitution patterns.

- DFT calculations : Compare thermodynamic stability of tautomers (e.g., ΔG differences < 2 kcal/mol favor 1H-tetrazole) .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize yields in multi-step syntheses?

- Low-temperature cyclization (e.g., 0–5°C) favors kinetic products.

- Reflux conditions promote thermodynamic stabilization of the tetrazole ring. For example, cyclization of imidoyl chloride with NaN at 80°C achieved 75% yield .

Q. What strategies mitigate challenges in crystallizing fluorinated tetrazole derivatives?

Q. How do electronic effects of the trifluoromethyl group impact reactivity in cross-coupling reactions?

The −CF group deactivates the phenyl ring via σ-withdrawal, reducing electrophilic substitution rates. However, it enhances oxidative stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), achieving >80% yield with Pd(PPh)/KCO in toluene/ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.